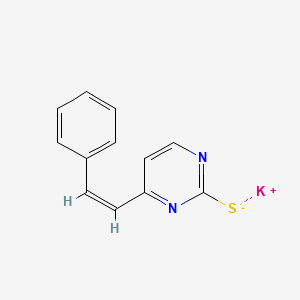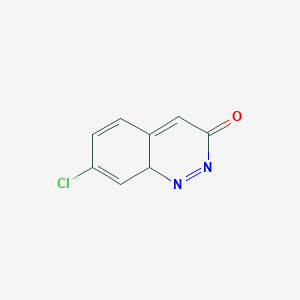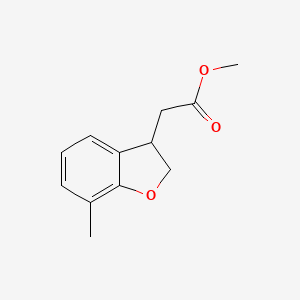
trans-2-Nitro-cyclopropanecarboxylicacidethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9NO4. It is a derivative of cyclopropane, featuring a nitro group and an ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with nitroalkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-quality material.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or nitro derivatives.
Reduction: Amino-cyclopropanecarboxylic acid ethyl ester.
Substitution: Various substituted cyclopropanecarboxylic acid ethyl esters.
科学的研究の応用
Chemistry: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and ester groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various products.
作用機序
The mechanism of action of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
類似化合物との比較
- trans-2-Nitro-cyclopropanecarboxylic acid methyl ester
- cis-2-Nitro-cyclopropanecarboxylic acid ethyl ester
- trans-2-Nitro-cyclopropanecarboxylic acid
Comparison: Compared to its similar compounds, trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is unique due to its specific stereochemistry (trans configuration) and the presence of an ethyl ester group. This configuration can influence its reactivity and the types of reactions it undergoes. For instance, the trans configuration may result in different steric interactions compared to the cis isomer, affecting the compound’s behavior in chemical reactions.
特性
CAS番号 |
1287760-02-4 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
InChIキー |
XYGGYQYMJUQDKO-WHFBIAKZSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@@H]1[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C1CC1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


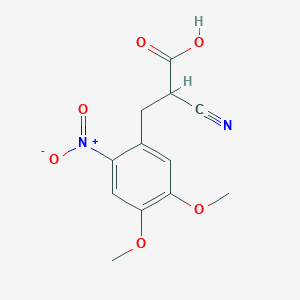
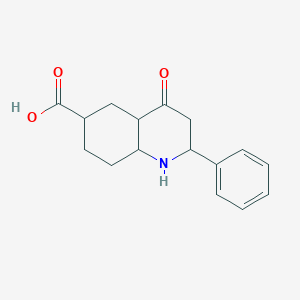
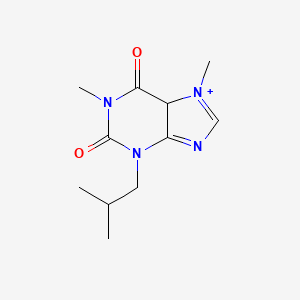
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
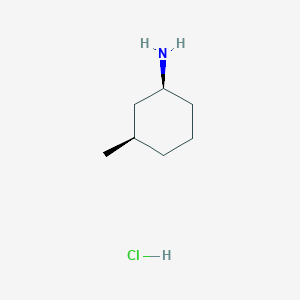
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)

![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)
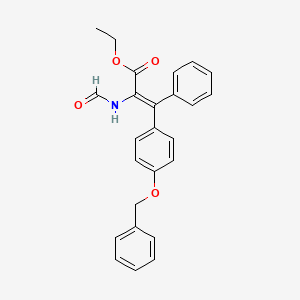
![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)
